molecular formula C11H21NO3 B1405061 tert-butyl N-[3-oxo-2-(propan-2-yl)propyl]carbamate CAS No. 1785161-69-4

tert-butyl N-[3-oxo-2-(propan-2-yl)propyl]carbamate

Cat. No. B1405061
CAS RN: 1785161-69-4
M. Wt: 215.29 g/mol
InChI Key: FCTUHRCTKMXYGY-UHFFFAOYSA-N
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Description

Tert-butyl N-[3-oxo-2-(propan-2-yl)propyl]carbamate is an organic compound belonging to the class of carbamates. It is a colorless solid that is soluble in water and ethanol. It is a versatile compound that finds a variety of applications in the laboratory, including synthesis, catalysis, and analytical methods.

Scientific Research Applications

Process Development and Pilot-Plant Synthesis : Another study describes the practical and scalable synthesis of a structurally related compound, (S)-tert-butyl 1-oxo-1-(1-(pyridin-2-yl)cyclopropylamino)propan-2-ylcarbamate, highlighting its importance in the manufacture of a lymphocyte function-associated antigen 1 inhibitor. This underscores the role of tert-butyl N-[3-oxo-2-(propan-2-yl)propyl]carbamate derivatives in the development of pharmaceutical intermediates and their large-scale synthesis (Li et al., 2012).

Isomorphous Crystal Structures : The structural study of tert-butyl (5-chloropenta-2,4-diyn-1-yl)carbamate and its derivatives provides insights into the molecular interactions and crystallography of carbamate compounds. Understanding these interactions is crucial for designing compounds with desired physical and chemical properties (Baillargeon et al., 2017).

Photoredox-Catalyzed Cascade Reactions : The versatility of this compound derivatives is further demonstrated in photoredox-catalyzed amination reactions. Such reactions provide a novel pathway for constructing complex molecules like 3-aminochromones under mild conditions, showcasing the compound's role in innovative synthetic methodologies (Wang et al., 2022).

Mechanism of Action

Target of Action

Related compounds have been shown to interact with voltage-gated sodium channels and regulate the collapse response mediator protein 2 (crmp2) .

Mode of Action

It is known that related compounds selectively enhance slow inactivation of voltage-gated sodium channels . This suggests that tert-butyl N-[3-oxo-2-(propan-2-yl)propyl]carbamate may interact with its targets in a similar manner, leading to changes in cellular activity.

Biochemical Pathways

The regulation of crmp2 suggests potential involvement in neuronal signaling pathways

Pharmacokinetics

The compound’s molecular weight of 11715 suggests that it may have favorable absorption and distribution characteristics.

Result of Action

The regulation of voltage-gated sodium channels and crmp2 suggests potential effects on neuronal signaling .

properties

IUPAC Name

tert-butyl N-(2-formyl-3-methylbutyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO3/c1-8(2)9(7-13)6-12-10(14)15-11(3,4)5/h7-9H,6H2,1-5H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCTUHRCTKMXYGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CNC(=O)OC(C)(C)C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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